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Compound of Interest

Compound Name: (2-Amino-2-methyl-propyl)-urea

CAS No.: 87484-83-1

Cat. No.: B1339661 Get Quote

Executive Summary & Strategic Overview
(2-Amino-2-methyl-propyl)-urea is a critical aliphatic urea building block, often employed as a

linker in medicinal chemistry or a fragment in the synthesis of heterocycles. Its structure

features a gem-dimethyl group adjacent to a primary amine, creating a steric environment that

distinguishes it from linear urea derivatives.

This Application Note provides a rigorous protocol for the structural validation of this molecule.

Unlike standard aliphatic amines, the presence of both a primary amine and a urea moiety

requires specific solvent choices and ionization parameters to prevent exchange-broadening in

NMR and in-source fragmentation in MS.

Key Technical Challenges Addressed:

Proton Exchange: Rapid exchange of urea and amine protons in protic solvents (MeOH,

) obscures critical scalar couplings.

Isomer Differentiation: Distinguishing the gem-dimethyl motif from linear isomers via 2D

NMR.

Ionization Softness: Preventing thermal degradation of the urea linkage during ESI-MS

analysis.
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Mass Spectrometry Protocol (ESI-MS/MS)[1]
Experimental Setup

Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Note: Avoid ammonium buffers to prevent suppression of the urea signal or adduct

formation (

).

Workflow & Fragmentation Logic
The molecular ion

is expected at m/z 132.1. The fragmentation pattern is dominated by the stability of the tert-
butyl-like cation formed after urea cleavage.

Legend

Parent Ion
[M+H]+ = 132.1

Loss of NH3
[M+H-17]+ = 115.1
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- Urea (58 Da)
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Blue: Precursor | Red: Primary Fragment | Yellow: Secondary Fragment
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Figure 1: Proposed ESI-MS/MS fragmentation pathway for (2-Amino-2-methyl-propyl)-urea.

Data Interpretation Table
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Ion Type m/z (Exp) Formula Mechanism

Precursor 132.1
Protonated molecular

ion.

Fragment 1 115.1

Loss of

(neutral) from the

primary amine or urea

terminus.

Fragment 2 89.1

Loss of HNCO

(Isocyanic acid, 43

Da). Diagnostic of

ureas.

Fragment 3 72.1

Formation of 1,2-

diamino-2-

methylpropane

fragment.

NMR Spectroscopy Protocol
Solvent Selection Strategy
Critical Decision: Do NOT use

or

.

Reasoning: These solvents cause rapid H/D exchange, erasing the amide (

) and amine (

) signals.

Protocol: Use DMSO-d6 (Dimethyl sulfoxide-d6).[3] It forms strong hydrogen bonds with the

urea protons, slowing exchange and sharpening the signals, allowing for the observation of

couplings.
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1H NMR Characterization (400 MHz, DMSO-d6)
The spectrum is characterized by the symmetry of the gem-dimethyl group and the distinct

environments of the urea and amine protons.

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

0.98 - 1.05 Singlet (s) 6H

Gem-dimethyl

group. High

symmetry

confirms

substitution at

C2.

1.30 - 1.60
Broad Singlet (br

s)
2H

Primary amine

protons.

Broadening

indicates

exchange.

2.85 - 2.95
Doublet (d,

Hz)
2H

Methylene group.

Coupled to the

adjacent urea

NH.

5.35 - 5.50
Broad Singlet (br

s)
2H

Terminal urea

protons. Distinct

from the primary

amine.[4][5]

5.90 - 6.10
Triplet (t,

Hz)
1H

Internal urea

proton. Triplet

splitting confirms

connectivity to

.
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13C NMR Characterization (100 MHz, DMSO-d6)
Chemical Shift (

, ppm)
Assignment Type

26.5 Methyl carbons (Equivalent).

50.2 Methylene carbon.

52.8

Quaternary carbon. Key

diagnostic for "2-methyl"

branching.

159.5
Urea Carbonyl. Typical range

for acyclic ureas.

2D NMR Correlation Workflow
To unequivocally prove the structure, the following correlations must be observed:

Structural Connectivity Logic

Me (1.0 ppm)

Cq (52.8 ppm)

HMBC

CH2 (2.9 ppm)

HMBC NH-Urea (6.0 ppm)

COSY (3J)

C=O (159.5 ppm)

HMBC
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Figure 2: 2D NMR Connectivity Map. Green arrows indicate COSY (Through-bond H-H)

correlations; Red dashed arrows indicate HMBC (Long-range H-C) correlations.

Quality Control & Impurity Profiling
When synthesizing or sourcing this compound, three common impurities must be monitored:

Isobutylene Urea: Resulting from the elimination of the amine group (Des-amino impurity).

Detection: Appearance of olefinic protons at 4.6-4.8 ppm in 1H NMR.

Biuret Derivatives: Resulting from thermal condensation of urea units.

Detection: Downfield shift of Carbonyl in 13C NMR (>162 ppm) and additional NH signals

>7.0 ppm.

Residual Solvents: This molecule is polar and often traps water or DMSO.

Quantification: Use the methyl singlet (1.0 ppm) as an internal standard against the

solvent residual peak to calculate molar purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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